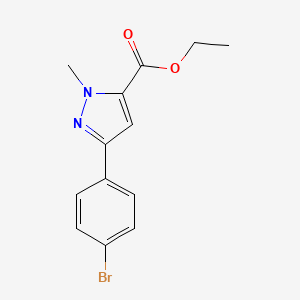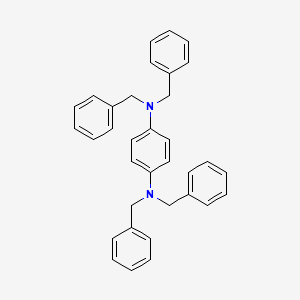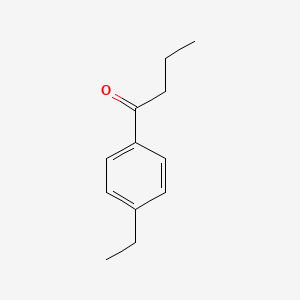
Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate
Overview
Description
“Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate” is a chemical compound. Its empirical formula is C12H11BrN2O2 and its molecular weight is 295.13 . It is related to the class of compounds known as pyrazolines .
Molecular Structure Analysis
The molecular structure of “this compound” involves a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a bromophenyl group, indicating the presence of a bromine atom attached to a phenyl ring .
Scientific Research Applications
Synthetic Applications in Chemistry
One significant application is in the field of synthetic chemistry, where aryl radical building blocks, similar to the ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate structure, are used for radical cyclization reactions onto azoles. This process synthesizes tri- and tetra-cyclic heterocycles, demonstrating the compound's utility in creating complex molecular architectures (Allin et al., 2005).
Corrosion Inhibition
Research has also explored the compound's derivatives for industrial applications, such as corrosion inhibitors for mild steel. Pyranpyrazole derivatives, closely related to this compound, have shown high efficiency in inhibiting corrosion, beneficial for the industrial pickling process. This application combines practical industrial needs with chemical innovation, highlighting the material's potential beyond theoretical chemistry (Dohare et al., 2017).
Molecular Structure Analysis
Furthermore, studies have detailed the synthesis, characterization, and structural analysis of similar compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These investigations provide insight into the molecular and crystal structures of these compounds, offering a foundation for understanding their chemical behavior and potential applications in various fields, including material science and drug development (Viveka et al., 2016).
Novel Compounds Synthesis
Another area of application involves the synthesis of novel compounds with potential biological activities. For instance, research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has explored their optical nonlinearity, indicating their potential as materials for optical limiting applications. This illustrates the compound's relevance in developing new materials with specific optical properties, useful in technology and materials science (Chandrakantha et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
It has been suggested that similar compounds may influence the activity of acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is commonly used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting potential bioavailability .
Result of Action
Similar compounds have been found to exhibit neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is commonly used in the synthesis of such compounds, is known for its environmentally benign nature .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with reactive oxygen species (ROS), potentially influencing oxidative stress pathways .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of AchE in neuronal cells, leading to changes in nerve impulse transmission . Moreover, its interaction with ROS can result in oxidative stress, impacting cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of AchE, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its effects on neurotransmission. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced neurotransmission due to AchE inhibition . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range produces optimal results without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its efficacy and safety . Studies have shown that it can accumulate in the nervous system, where it exerts its effects on neurotransmission .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in the synaptic cleft is critical for its role in modulating neurotransmission . Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its therapeutic applications .
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCYDDVLOLQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194749 | |
| Record name | Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-50-1 | |
| Record name | Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride](/img/structure/B1636224.png)

![[(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B1636244.png)



![3-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636250.png)





